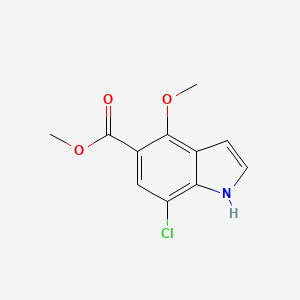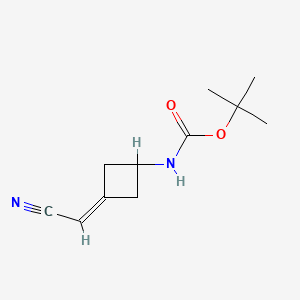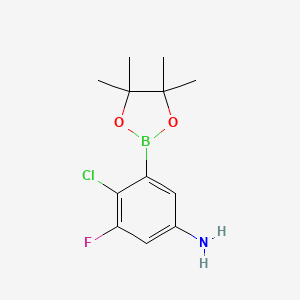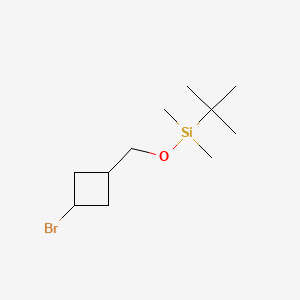
((3-Bromocyclobutyl)methoxy)(tert-butyl)dimethylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-3-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]cyclobutane is an organosilicon compound with the molecular formula C11H23BrOSi. This compound is characterized by the presence of a bromine atom attached to a cyclobutane ring, which is further substituted with a tert-butyl-dimethylsilyl-protected hydroxymethyl group. The compound is of interest in organic synthesis due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-3-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]cyclobutane typically involves the following steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a [2+2] cycloaddition reaction of alkenes.
Introduction of the Bromine Atom: Bromination of the cyclobutane ring is achieved using bromine (Br2) or N-bromosuccinimide (NBS) under radical conditions.
Protection of the Hydroxymethyl Group: The hydroxymethyl group is protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine.
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
1-Bromo-3-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]cyclobutane undergoes several types of chemical reactions:
Substitution Reactions: The bromine atom can be substituted with various nucleophiles such as amines, thiols, or alkoxides.
Deprotection Reactions: The tert-butyldimethylsilyl group can be removed using fluoride ions (e.g., TBAF) to yield the free hydroxymethyl group.
Oxidation Reactions: The hydroxymethyl group can be oxidized to a carbonyl group using oxidizing agents like PCC or DMP.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., NaOH, KCN) in polar aprotic solvents (e.g., DMF, DMSO).
Deprotection: Tetrabutylammonium fluoride (TBAF) in THF.
Oxidation: Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) in dichloromethane.
Major Products
Substitution: Various substituted cyclobutanes.
Deprotection: 1-Hydroxy-3-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]cyclobutane.
Oxidation: 1-Bromo-3-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]cyclobutanone.
Applications De Recherche Scientifique
1-Bromo-3-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]cyclobutane has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Potential precursor for the synthesis of bioactive compounds.
Material Science: Utilized in the preparation of silicon-containing polymers and materials.
Chemical Biology: Employed in the study of enzyme mechanisms and protein modifications.
Mécanisme D'action
The mechanism of action of 1-Bromo-3-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]cyclobutane depends on the specific reaction it undergoes. For example:
Substitution Reactions: The bromine atom is displaced by a nucleophile through an S_N2 mechanism.
Deprotection Reactions: The tert-butyldimethylsilyl group is cleaved by fluoride ions, releasing the free hydroxymethyl group.
Oxidation Reactions: The hydroxymethyl group is oxidized to a carbonyl group through the transfer of oxygen atoms from the oxidizing agent.
Comparaison Avec Des Composés Similaires
1-Bromo-3-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]cyclobutane can be compared with other similar compounds such as:
1-Bromo-3-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]cyclopentane: Similar structure but with a cyclopentane ring.
1-Bromo-3-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]cyclohexane: Similar structure but with a cyclohexane ring.
1-Bromo-3-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]cycloheptane: Similar structure but with a cycloheptane ring.
The uniqueness of 1-Bromo-3-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]cyclobutane lies in its cyclobutane ring, which imparts distinct reactivity and steric properties compared to its larger ring analogs.
Propriétés
Formule moléculaire |
C11H23BrOSi |
|---|---|
Poids moléculaire |
279.29 g/mol |
Nom IUPAC |
(3-bromocyclobutyl)methoxy-tert-butyl-dimethylsilane |
InChI |
InChI=1S/C11H23BrOSi/c1-11(2,3)14(4,5)13-8-9-6-10(12)7-9/h9-10H,6-8H2,1-5H3 |
Clé InChI |
SOMPARJPIZVRSC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)[Si](C)(C)OCC1CC(C1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Bromo-7-methoxyimidazo[1,2-a]pyrimidine-2-carboxylic acid](/img/structure/B13921969.png)
![Carbamic acid, [2-[[[3-(phenylmethoxy)-2-pyridinyl]carbonyl]amino]ethyl]-, 1,1-dimethylethyl ester](/img/structure/B13921970.png)
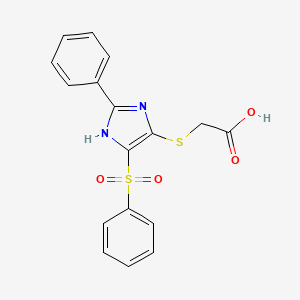
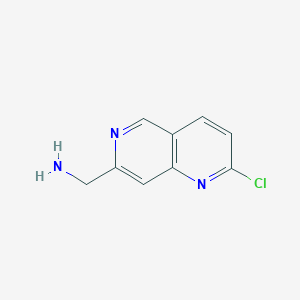

![Tert-butyl 3-(bromomethyl)-1H-pyrazolo[3,4-C]pyridine-1-carboxylate](/img/structure/B13921989.png)

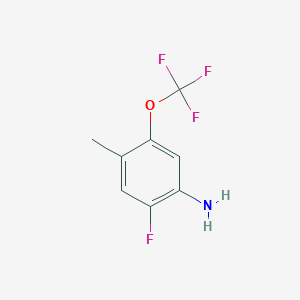
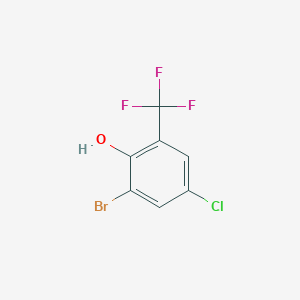
![[(4-Chlorophenoxy)phenyl]methyl-cyanocarbonimidodithioate](/img/structure/B13921996.png)
